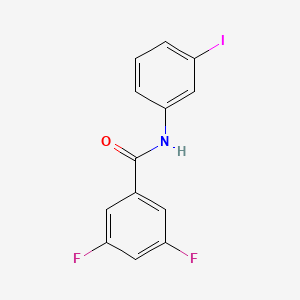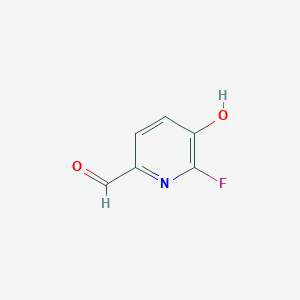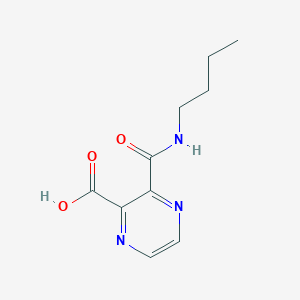
2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic compound with a molecular formula of C17H12BrNO4 This compound is characterized by the presence of a bromine atom, a methoxy group, and an isoindoline-1,3-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the bromination of 4-methoxyacetophenone followed by a series of reactions to introduce the isoindoline-1,3-dione moiety. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-bromo-4-methoxybenzoic acid, while reduction of the bromine atom can produce 2-(2-(4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione.
科学的研究の応用
2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(1-(3-Bromo-4-methoxyphenyl)-2,2-dichloro-2-nitroethyl)isoindoline-1,3-dione
- 2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)phthalimide
Uniqueness
Compared to similar compounds, 2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione is unique due to its specific combination of functional groups. The presence of both a bromine atom and a methoxy group on the phenyl ring, along with the isoindoline-1,3-dione moiety, gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H12BrNO4 |
|---|---|
分子量 |
374.2 g/mol |
IUPAC名 |
2-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H12BrNO4/c1-23-15-7-6-10(8-13(15)18)14(20)9-19-16(21)11-4-2-3-5-12(11)17(19)22/h2-8H,9H2,1H3 |
InChIキー |
SMLDRTNNYRVBDC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14914936.png)
![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)


![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone](/img/structure/B14914952.png)



